Eddha

概要

説明

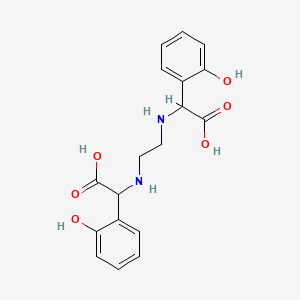

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), commonly known as Eddha, is a chelating agent. It binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites. The complexes formed are typically anionic. This compound is a white, water-soluble powder and is used to mobilize metal ions analogously to the use of ethylenediaminetetraacetic acid .

準備方法

Eddha is produced by the multicomponent reaction of phenol, glyoxalic acid, and ethylenediamine. In this process, the initial Schiff base condensate alkylates the phenol . On an industrial scale, a one-step Mannich reaction is used to obtain this compound and its related chelates . Another method involves the formylation of phenol, followed by the addition of ethylenediamine and hydrogen cyanide, and finally hydrolysis of the products .

化学反応の分析

Table 1: Initial Isomer Distribution vs. pH (Fe-EDDHA)

| pH | ortho,ortho Isomer Stability | ortho,para Isomer Stability | Condensation Products (%) |

|---|---|---|---|

| 3 | Least stable | Decreases | 41.47 |

| 5 | Intermediate | Moderate | 49.72 |

| 7 | Most stable | Minimal | 49.60 |

The ortho,ortho-isomer dominates at neutral pH due to enhanced thermodynamic stability .

Photodegradation Pathways

EDDHA/Fe³⁺ undergoes sunlight-induced decomposition via:

-

Ligand cleavage : Releases salicylic acid and salicylaldehyde

-

Kinetics : Degradation accelerates with prolonged exposure (>400 hours) and lower solution concentrations (e.g., 50% decomposition at 10 µM vs. 20% at 100 µM)

Table 2: Photodegradation Products and Effects

| Product | Concentration (µM) | Phytotoxicity (Soybean) |

|---|---|---|

| Salicylic acid | 12.5–25 | None observed |

| Salicylaldehyde | 5–10 | None observed |

| Residual this compound/Fe³⁺ | 50–100 | Chlorosis recovery |

pH-Dependent Condensation Reactions

In aqueous solutions, this compound monomers undergo condensation, forming oligomers. Stability varies with pH:

Table 3: Monomer Retention Over 30 Days

| pH | Initial Monomer (%) | Final Monomer (%) | Condensation Increase (%) |

|---|---|---|---|

| 3 | 58.53 | 32.67 | 25.86 |

| 5 | 50.28 | 40.21 | 10.07 |

| 7 | 50.40 | 48.68 | 1.72 |

Condensation is negligible at neutral pH but significant in acidic environments, reducing iron bioavailability .

Metal Chelation and Stability

This compound forms stable octahedral complexes with Fe³⁺ (log β = 35.5) but competes with Ca²⁺ and Mg²⁺ in calcareous soils:

-

Soil interaction : 30–50% of Fe-EDDHA is lost due to adsorption onto soil colloids

-

Oxidative stability : Decomposes violently with strong oxidizers (e.g., KMnO₄), releasing NOx and SOx

Environmental Reaction Inputs

The life-cycle synthesis of Fe-EDDHA requires:

Table 4: Resource Inputs per kg Fe-EDDHA

| Material | Quantity (kg) | Energy (kWh) |

|---|---|---|

| Phenol | 6.732 | 0.224 (heat) |

| Ethylenediamine | 8.367 | 0.090 (electricity) |

| Sodium hydroxide | 8.584 | - |

Hazardous Reactions

科学的研究の応用

Agricultural Applications

1.1 Iron Fertilization

EDDHA is primarily utilized as a fertilizer chelate for iron in alkaline soils where iron availability is limited. The compound effectively corrects iron chlorosis in plants, which is a common deficiency in calcareous soils. Various isomers of this compound, such as o,o-EDDHA and o,p-EDDHA , demonstrate different stability and efficacy levels in providing iron to plants:

| Isomer | Stability (pH Range) | Efficacy in Iron Supply |

|---|---|---|

| o,o-EDDHA | pH 4-9 | High |

| o,p-EDDHA | pH 5-8 | Moderate |

Research indicates that the o,o-EDDHA isomer is particularly effective at supplying sufficient iron to plants in both nutrient solutions and calcareous soils .

1.2 Enhancing Micronutrient Availability

This compound not only facilitates iron availability but also enhances the uptake of other micronutrients such as zinc (Zn) and copper (Cu). A study demonstrated that adding this compound to nutrient solutions significantly increased the concentrations of Zn and Cu in plants, promoting overall growth and development .

Environmental Remediation

2.1 Phytoextraction

This compound has been employed in the phytoextraction of heavy metals from contaminated soils. Its ability to enhance metal mobility allows hyperaccumulating plants to absorb higher concentrations of toxic metals such as lead (Pb) and cadmium (Cd). For example, research on Sedum alfredii , a known cadmium hyperaccumulator, showed that this compound treatment increased cadmium accumulation significantly compared to untreated controls .

2.2 Biodegradability Studies

Investigations into the biodegradability of this compound under calcareous soil conditions have shown promising results, indicating that this compound can be broken down over time without leaving harmful residues. This property makes it a favorable choice for sustainable agricultural practices .

Plant Physiology

3.1 Floral Induction

Recent studies have revealed that this compound can induce flowering in certain aquatic plants under specific light conditions. For instance, when added to nutrient solutions at optimal concentrations (20.5 µmol/L), this compound promoted flowering in species like Lemna minor , enhancing the bioavailability of essential micronutrients during the flowering process .

3.2 Stress Resistance

This compound has also been linked to improved stress resistance in plants exposed to heavy metals. The compound aids in the sequestration of metals within plant tissues, mitigating oxidative stress and enhancing overall plant health .

Case Study 1: Iron Deficiency Correction

A field study conducted on tomato crops demonstrated that applying Fe-EDDHA significantly reduced symptoms of iron chlorosis compared to traditional iron sources. The use of this compound led to improved fruit yield and quality due to enhanced iron availability.

Case Study 2: Cadmium Phytoextraction

In a controlled experiment with Sedum alfredii , researchers treated plants with varying concentrations of this compound alongside cadmium-contaminated soil. Results showed that higher this compound concentrations correlated with increased cadmium uptake, showcasing its effectiveness in environmental remediation strategies.

作用機序

Eddha exerts its effects by binding to metal ions through its hexadentate ligand structure. This binding stabilizes the metal ions and prevents them from precipitating out of solution. In plants, this compound enhances the availability of iron by forming stable complexes with iron ions, which are then taken up by the plant roots .

類似化合物との比較

Eddha is often compared with other chelating agents such as ethylenediaminetetraacetic acid, diethylenetriaminepentaacetic acid, and ethylenediaminedisuccinic acid. While all these compounds are effective chelating agents, this compound is unique in its ability to form stable complexes with iron in high pH soils, making it particularly useful in agricultural applications . Other similar compounds include nitrilotriacetic acid, iminodisuccinic acid, and methylglycinediacetic acid .

This compound’s stability and effectiveness in binding iron ions in alkaline conditions make it a valuable tool in both scientific research and industrial applications.

生物活性

EDDHA , or ethylenediamine-N,N'-diacetic acid , is a chelating agent primarily used in agriculture to enhance the availability of iron in soils, particularly in alkaline conditions. This compound forms stable complexes with iron ions, which are crucial for plant growth and development. The biological activity of this compound has been extensively studied, revealing its significant role in improving plant nutrition, promoting growth, and enhancing resistance to various stresses.

This compound acts by chelating iron ions, making them more bioavailable to plants. The stability of the this compound-iron complex varies with pH levels, influencing its effectiveness in different soil types. Research indicates that the stability of Fe-EDDHA is highest at neutral pH (around 7), while it decreases significantly at lower pH levels . This stability is crucial for ensuring that iron remains available for plant uptake over extended periods.

Case Studies

-

Iron Uptake in Basil Plants :

A study investigated the effects of varying concentrations of this compound-Fe on the growth and nutritional content of basil (Ocimum basilicum L.). The results showed that at an optimal concentration of 50 mg/kg, there was a significant increase in plant height and biomass. However, higher concentrations resulted in decreased growth due to iron toxicity . The study also highlighted the antagonistic effects of excessive iron on other micronutrients like zinc and manganese. -

Hyperaccumulation in Sedum alfredii :

Another research focused on the hyperaccumulating plant species Sedum alfredii, which demonstrated enhanced tolerance and accumulation of cadmium when treated with this compound. The study revealed that this compound facilitated better sequestration of cadmium in vacuoles, contributing to the plant's ability to thrive in contaminated soils .

Research Findings

-

Stability Across pH Levels :

A comprehensive analysis showed that Fe-EDDHA remains stable over time at pH 7, with minimal changes in its concentration and effectiveness as a micronutrient source for plants . -

Impact on Nutritional Elements :

This compound applications significantly influenced the accumulation of essential nutrients in plants. For instance, studies indicated that while this compound increased iron content, it also negatively impacted the levels of other essential micronutrients when applied in excess .

Data Table: Stability of Fe-EDDHA Across pH Levels

| pH Level | Initial Monomer Content [%] | Initial Content of Condensation Products [%] |

|---|---|---|

| 3 | 58.53 | 41.47 |

| 5 | 50.28 | 49.72 |

| 7 | 50.40 | 49.60 |

This table illustrates how the stability and composition of Fe-EDDHA change with varying pH levels, underscoring the importance of soil chemistry in agricultural practices.

特性

IUPAC Name |

2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHMLOHNYWKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864677 | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1170-02-1, 6021-71-2 | |

| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。